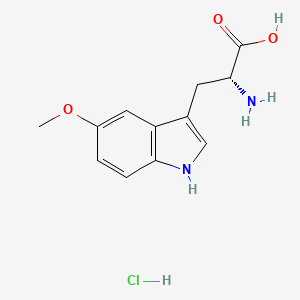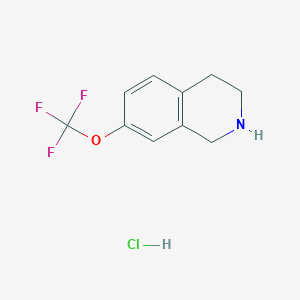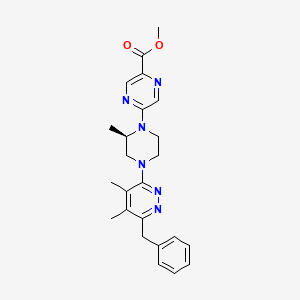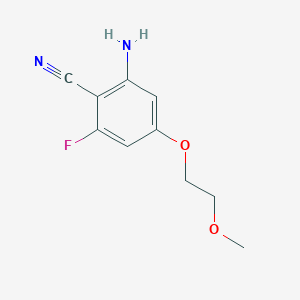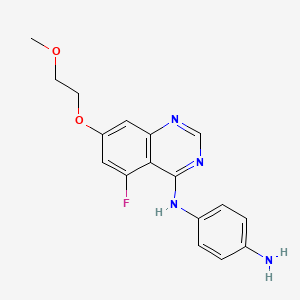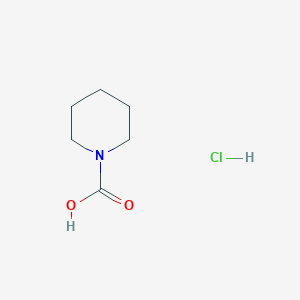![molecular formula C10H11BO4 B8092216 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B8092216.png)
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid is an organic compound with the molecular formula C10H11BO4. It is a white to pale yellow solid that is soluble in organic solvents like dimethyl sulfoxide. This compound is notable for its unique structure, which includes a boron atom integrated into a heterocyclic ring, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid typically involves the reaction of phenylboronic acid with other organic compounds under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the boron-containing heterocycle .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boronic acid derivatives.
Reduction: Reduction reactions can modify the boron atom’s oxidation state, leading to different structural forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of fungal infections and cancer.
Wirkmechanismus
The mechanism by which 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an antifungal agent, where it inhibits the enzyme leucyl-tRNA synthetase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 5-Carboxybenzoboroxole
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Uniqueness
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 5-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c1-10(2)7-5-6(9(12)13)3-4-8(7)11(14)15-10/h3-5,14H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUBYMAOSJTROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=C(C=C2)C(=O)O)C(O1)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
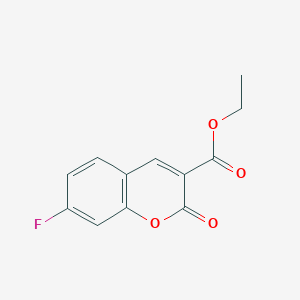
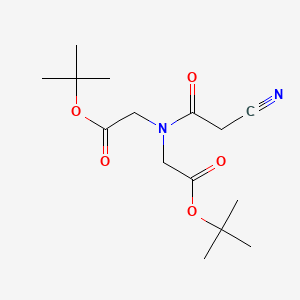
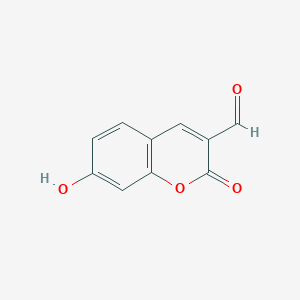
![(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B8092169.png)
![4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride](/img/structure/B8092171.png)
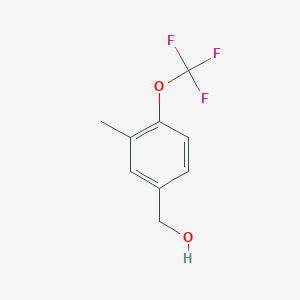
![Tert-butyl 7-(benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B8092185.png)
![tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8092187.png)
